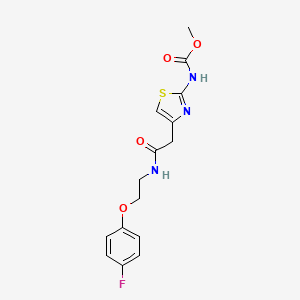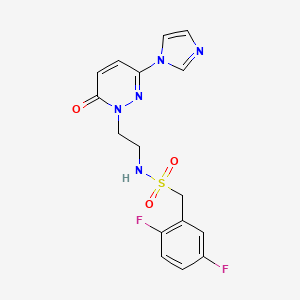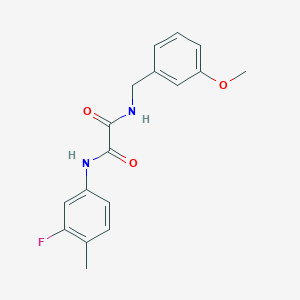![molecular formula C23H22N6O4S B3012702 N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852153-06-1](/img/structure/B3012702.png)
N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide” is a complex organic molecule that contains several functional groups. These include a benzyl group, a pyrimidine ring, a triazole ring, a methoxyphenyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in it. For example, the benzyl group might undergo free radical bromination . The pyrimidine ring might be involved in nucleophilic substitution reactions .Scientific Research Applications
Crystal Structures and Molecular Conformations
Research has been conducted on the crystal structures of similar compounds, highlighting their molecular conformations. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed their folded conformations about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonds stabilizing these conformations (Subasri et al., 2016). Such structural insights are crucial for understanding the interaction mechanisms of these compounds at the molecular level.
Synthesis of Heterocyclic Compounds
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific chemical reactions as anti-inflammatory and analgesic agents has been reported (Abu‐Hashem et al., 2020). These synthetic pathways offer a foundation for developing new compounds with potential therapeutic applications, emphasizing the importance of chemical synthesis in drug discovery.
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Compounds structurally similar to the specified chemical have been synthesized and evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two enzymes critical in the nucleotide synthesis pathway. One study describes the synthesis of classical and nonclassical antifolates, showing significant inhibitory activity against human TS and DHFR (Gangjee et al., 2008). Such dual inhibitors have implications for cancer therapy and the design of new anticancer drugs.
Anticancer and Antimicrobial Activities
The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been explored for their in vitro cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds as anticancer agents (Al-Sanea et al., 2020). Additionally, studies on novel thiopyrimidine-glucuronide compounds with promising biological activities further illustrate the diverse therapeutic potential of such chemical structures (Wanare, 2022).
Safety and Hazards
The safety and hazards associated with this compound would depend on its structure and the functional groups present in it. Compounds with similar functional groups can display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Future Directions
properties
IUPAC Name |
N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-33-18-9-7-17(8-10-18)29-19(11-16-12-20(30)26-22(32)25-16)27-28-23(29)34-14-21(31)24-13-15-5-3-2-4-6-15/h2-10,12H,11,13-14H2,1H3,(H,24,31)(H2,25,26,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDWXUFKVKOVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)
![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)



![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)